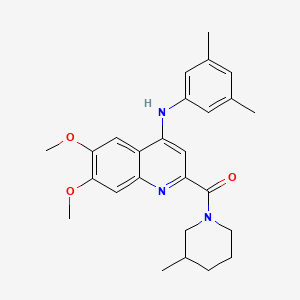

N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.

Final Coupling: The final step involves coupling the 3,5-dimethylphenyl group to the quinoline core, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Alkylated piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research has indicated that N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine exhibits promising anticancer properties. It acts as a dual-target inhibitor of bromodomain-containing protein 4 (BRD4), which is implicated in various cancers.

Case Study :

A study demonstrated that this compound effectively inhibits the proliferation of MDA-MB-231 and MDA-MB-468 breast cancer cell lines with IC50 values indicating significant potency (Table 1).

| Compound | Target | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | BRD4 | 9.13 ± 1.96 | Effective against breast cancer cell lines |

Antimicrobial Activity

The compound has shown notable antimicrobial properties against various pathogens. Its activity against bacteria and fungi suggests potential for development as an antimicrobial agent.

Case Study :

In a comparative study of quinoline derivatives, the compound displayed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa.

| Compound | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| This compound | Mycobacterium smegmatis | 16 mm | 6.25 |

| This compound | Pseudomonas aeruginosa | 19 mm | 12.50 |

Neurological Applications

The compound's structural properties suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its suitability for targeting central nervous system diseases.

Research Findings :

Studies indicate that compounds with similar structures have shown neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's.

Wirkmechanismus

The mechanism of action of N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through the following pathways:

Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.

DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine can be compared with other similar compounds to highlight its uniqueness:

N-(3,5-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine: Lacks the piperidine moiety, which may affect its biological activity.

N-(3,5-dimethylphenyl)-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine: Lacks the dimethoxy groups, which may influence its chemical reactivity.

6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine: Lacks the 3,5-dimethylphenyl group, which may alter its pharmacological properties.

Biologische Aktivität

N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 1251635-57-0

- Molecular Formula : C₂₂H₂₉N₃O₂

- Molecular Weight : 365.49 g/mol

The compound exhibits various biological activities through multiple mechanisms:

-

Anticancer Activity :

- The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies show that it can induce apoptosis in cancer cells by activating caspases and inhibiting key oncogenic pathways. For instance, it has been reported to have an IC50 value of approximately 0.3 µM against specific leukemia cell lines, indicating potent anticancer properties .

- Inhibition of Protein Interactions :

- Antiviral Properties :

Biological Activity Summary Table

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a strong dose-dependent response with significant reductions in cell viability across multiple assays including WST and colony formation assays. Notably, the compound showed enhanced sensitivity in ALL cell lines compared to neuroblastoma lines .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's ability to inhibit MDM2 was linked to its structural features that facilitate binding to the protein's RING domain. This inhibition resulted in increased levels of p53 and subsequent activation of apoptotic pathways in treated cells .

Eigenschaften

IUPAC Name |

[4-(3,5-dimethylanilino)-6,7-dimethoxyquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O3/c1-16-7-6-8-29(15-16)26(30)23-13-21(27-19-10-17(2)9-18(3)11-19)20-12-24(31-4)25(32-5)14-22(20)28-23/h9-14,16H,6-8,15H2,1-5H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYKHYNSNIMXGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=NC3=CC(=C(C=C3C(=C2)NC4=CC(=CC(=C4)C)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.